The Chemical Architecture of Cularine: An In-depth Technical Guide
The Chemical Architecture of Cularine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cularine, a member of the isoquinoline (B145761) alkaloid family, presents a unique and complex chemical structure that has intrigued chemists and pharmacologists alike. This technical guide provides a comprehensive overview of the chemical structure of Cularine, including its stereochemistry, and summarizes key quantitative data. Detailed methodologies for its structure elucidation and synthesis are presented to offer a complete picture of the scientific journey to define this natural product. Furthermore, this guide explores the known biological activities of Cularine, with a focus on its mechanism of action as a calcium channel blocker, and visualizes the implicated signaling pathway.
Chemical Structure of Cularine
Cularine is a tetracyclic alkaloid characterized by a dibenzo[b,f]oxepine ring system fused to a tetrahydroisoquinoline moiety. The core structure features a seven-membered central ring containing an oxygen atom, which is a distinctive feature of the cularine-type alkaloids.
The absolute configuration of Cularine has been determined as (S) through three-dimensional X-ray crystal analysis of its methiodide derivative[1]. This stereochemistry is crucial for its biological activity and interaction with molecular targets.
Key Structural Features:
-
Tetracyclic System: Comprising a dibenzo[b,f]oxepine and a tetrahydroisoquinoline ring system.
-
Chiral Center: A single stereocenter at the C-1 position of the isoquinoline ring, with an (S)-configuration.
-
Functional Groups: Three methoxy (B1213986) groups and a tertiary amine within the isoquinoline ring.
Below is a two-dimensional representation of the chemical structure of (+)-Cularine:
Caption: 2D chemical structure of (+)-Cularine.
Quantitative Data
| Property | Value | Reference/Source |
| Molecular Formula | C₂₀H₂₃NO₄ | PubChem CID: 94150[2] |
| Molecular Weight | 341.41 g/mol | PubChem CID: 94150[2] |
| IUPAC Name | (1S)-6,7,12-trimethoxy-2-methyl-2,3,4,5-tetrahydro-1H-1,5-ethano-benzo[c][1]benzoxepine | PubChem CID: 94150 (Systematic Name)[2] |
| CAS Number | 479-39-0 | PubChem CID: 94150[2] |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| ¹H NMR (CDCl₃, MHz) | Specific data for Cularine is not readily available. Data for a related alkaloid, limousamine, shows key signals at δ 2.53 (N-CH₃), 3.85, 3.86, 3.88 (3 x OCH₃), 6.51-7.13 (aromatic H). | |
| ¹³C NMR (CDCl₃, MHz) | Specific data for Cularine is not readily available. | |
| X-ray Crystallography | The absolute configuration was determined by X-ray analysis of Cularine methiodide.[1] | [1] |
Experimental Protocols
Structure Elucidation: X-ray Crystallography of Cularine Methiodide[1]
The definitive determination of the absolute stereochemistry of Cularine was achieved through single-crystal X-ray diffraction analysis of its methiodide salt.
Methodology:
-
Preparation of Cularine Methiodide: Cularine, isolated from natural sources, was treated with methyl iodide in a suitable solvent (e.g., acetone (B3395972) or methanol) to yield crystalline Cularine methiodide.
-
Crystal Growth: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of the solvent.
-
Data Collection: A selected crystal was mounted on a goniometer and subjected to a beam of monochromatic X-rays. The diffraction data were collected using a diffractometer.
-
Structure Solution and Refinement: The collected diffraction intensities were used to solve the crystal structure, typically using direct methods or Patterson synthesis. The resulting electron density map was interpreted to locate the positions of all non-hydrogen atoms. The structure was then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles. The absolute configuration was determined using anomalous dispersion effects.
Total Synthesis of (±)-Cularine[4]
The total synthesis of racemic Cularine has been accomplished through various routes. A notable approach involves the following key steps:
Synthetic Workflow:
Caption: A generalized workflow for the total synthesis of (±)-Cularine.
Exemplary Protocol Steps:
-
Formation of the Benzylisoquinoline Skeleton: A substituted phenylacetic acid is coupled with a substituted phenethylamine to form an amide. Subsequent Bischler-Napieralski cyclization and reduction afford the core tetrahydrobenzylisoquinoline structure.
-
Formation of the Diphenyl Ether Linkage: An Ullmann condensation reaction is a common strategy to form the crucial diphenyl ether bond that constitutes the precursor to the seven-membered ring.
-
Cyclization to the Dibenzo[b,f]oxepine Ring: The final ring closure to form the characteristic oxepine ring is often the most challenging step and can be achieved through various methods, including intramolecular cyclization of a suitable precursor.
Biological Activity and Signaling Pathways
Cularine has been reported to exhibit antispasmodic activity. Studies have indicated that its mechanism of action involves the inhibition of calcium ion influx into smooth muscle cells, a characteristic of calcium channel blockers.
Signaling Pathway: Inhibition of L-type Calcium Channels
Voltage-gated calcium channels, particularly the L-type, are crucial for the contraction of smooth muscle cells. The influx of extracellular Ca²⁺ through these channels triggers a cascade of events leading to muscle contraction. Cularine is proposed to act as an antagonist at these channels.
Caption: Proposed signaling pathway for Cularine's antispasmodic activity.
Mechanism of Action:
-
Depolarization: A stimulus leads to the depolarization of the smooth muscle cell membrane.
-
Calcium Influx: This depolarization activates L-type voltage-gated calcium channels, causing an influx of extracellular Ca²⁺ into the cell.
-
Calmodulin Activation: The increased intracellular Ca²⁺ binds to and activates calmodulin.
-
MLCK Activation: The Ca²⁺-Calmodulin complex activates Myosin Light Chain Kinase (MLCK).
-
Myosin Phosphorylation: Activated MLCK phosphorylates the myosin light chain.
-
Muscle Contraction: Phosphorylation of the myosin light chain initiates the cross-bridge cycling between actin and myosin, leading to smooth muscle contraction.
-
Cularine's Role: Cularine is thought to bind to the L-type calcium channels, inhibiting the influx of Ca²⁺. This reduction in intracellular calcium concentration prevents the activation of calmodulin and the subsequent signaling cascade, ultimately leading to muscle relaxation and its observed antispasmodic effects.
Conclusion
Cularine possesses a fascinating and complex chemical structure that has been rigorously established through X-ray crystallography and confirmed through total synthesis. Its biological activity as a calcium channel blocker provides a clear mechanism for its antispasmodic properties and opens avenues for further investigation into its therapeutic potential. This technical guide serves as a foundational resource for researchers interested in the chemistry and pharmacology of this intriguing isoquinoline alkaloid. Further studies are warranted to fully elucidate its spectroscopic properties and to explore its interactions with other potential molecular targets.
